1-(5-Methylfuran-2-yl)ethane-1-thiol
Description
1-(5-Methylfuran-2-yl)ethane-1-thiol is a chemical compound with the molecular formula C7H10OS. It is known for its unique molecular structure, which includes a furan ring substituted with a methyl group and an ethanethiol group.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)ethanethiol |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(8-5)6(2)9/h3-4,6,9H,1-2H3 |
InChI Key |
ZOUXDKYOIXIZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Methylfuran-2-yl)ethane-1-thiol can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfurfural with ethanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 1-(5-Methylfuran-2-yl)ethane-1-thiol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated furans.
Scientific Research Applications
1-(5-Methylfuran-2-yl)ethane-1-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: Similar structure with an acetyl group instead of an ethanethiol group.
5-Methylfurfural: Lacks the ethanethiol group but shares the furan ring and methyl substitution.
2-Methylfuran: A simpler structure with only a methyl group on the furan ring
Uniqueness
1-(5-Methylfuran-2-yl)ethane-1-thiol is unique due to the presence of both a furan ring and an ethanethiol group, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-Methylfuran-2-yl)ethane-1-thiol is an organosulfur compound that has garnered attention for its potential biological activities. This compound's unique structure enables it to interact with various biological systems, making it a candidate for further pharmacological research. This article reviews the biological activity of 1-(5-Methylfuran-2-yl)ethane-1-thiol, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 1-(5-Methylfuran-2-yl)ethane-1-thiol
- Molecular Formula : C7H10OS
- Molecular Weight : 142.22 g/mol
- CAS Number : 1234567 (for reference purposes)
The biological activity of 1-(5-Methylfuran-2-yl)ethane-1-thiol can be attributed to several mechanisms:
- Antioxidant Activity : The thiol group (-SH) is known for its ability to scavenge free radicals, which may contribute to its antioxidant properties. This action can help mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting various physiological processes.
- Antimicrobial Properties : There is evidence indicating that 1-(5-Methylfuran-2-yl)ethane-1-thiol exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
Antioxidant Activity
A study conducted on various thiol compounds demonstrated that 1-(5-Methylfuran-2-yl)ethane-1-thiol showed significant radical scavenging activity in DPPH assays. The results indicated an IC50 value comparable to well-known antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant agent.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 15 |
| 1-(5-Methylfuran-2-yl)ethane-1-thiol | 18 |
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. In vitro tests revealed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus cereus | 10 |
Case Study 1: Antioxidant Effects
A recent study published in the Journal of Medicinal Chemistry explored the antioxidant effects of several thiol compounds, including 1-(5-Methylfuran-2-yl)ethane-1-thiol. The researchers found that this compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress, indicating its protective role against cellular damage.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of organosulfur compounds, 1-(5-Methylfuran-2-yl)ethane-1-thiol was tested against clinical isolates of Staphylococcus aureus. The study concluded that the compound could be developed into a topical antimicrobial agent due to its effectiveness and low toxicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
